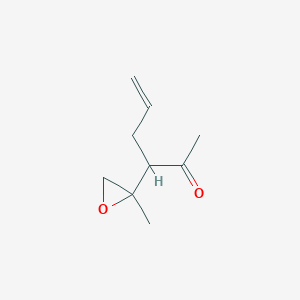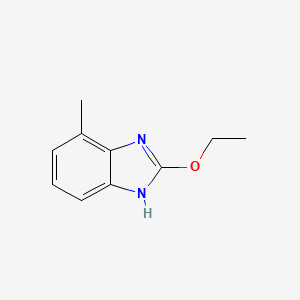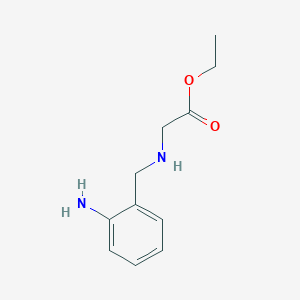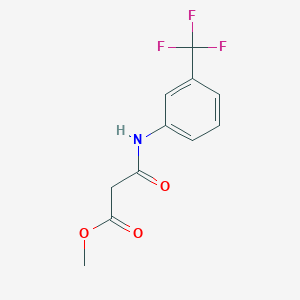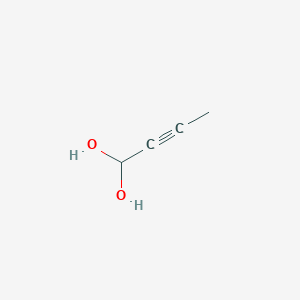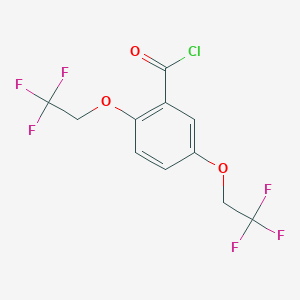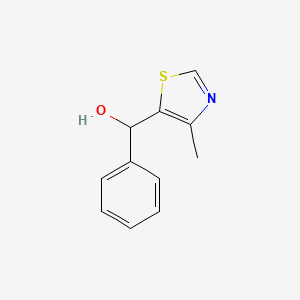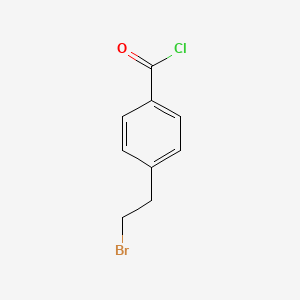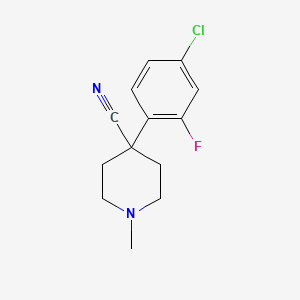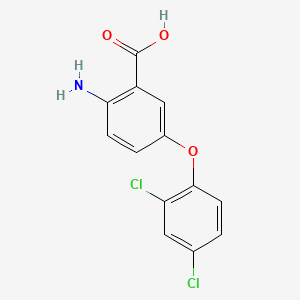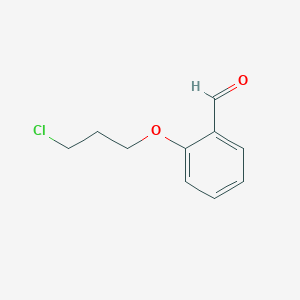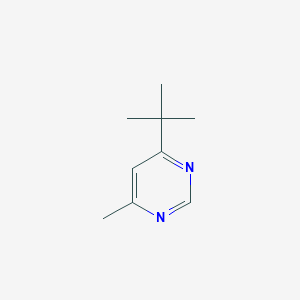![molecular formula C21H34BrNO2 B8596389 Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- CAS No. 102294-93-9](/img/structure/B8596389.png)
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is an organic compound with the molecular formula C21H34BrNO2 It is a derivative of benzamide, featuring a bromohexyl group and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- typically involves the following steps:
Formation of the bromohexyl intermediate: This step involves the reaction of hexanol with bromine to form 6-bromohexanol.
Etherification: The 6-bromohexanol is then reacted with 4-hydroxybutylbenzene under basic conditions to form 4-{4-[(6-Bromohexyl)oxy]butyl}benzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- undergoes various types of chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation reactions: Products include corresponding oxides or ketones.
Reduction reactions: Products include corresponding alcohols.
Hydrolysis: Products include corresponding alcohols and acids.
科学研究应用
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- involves its interaction with specific molecular targets. The bromohexyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially altering their function. The diethylbenzamide moiety may interact with hydrophobic pockets in proteins, further influencing their activity.
相似化合物的比较
Similar Compounds
4-{4-[(6-Bromohexyl)oxy]butyl}benzene: Lacks the diethylamide group, making it less hydrophobic.
N,N-diethylbenzamide: Lacks the bromohexyl and ether linkage, making it less reactive.
6-Bromohexanol: Lacks the benzamide and ether linkage, making it less complex.
Uniqueness
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is unique due to its combination of a bromohexyl group, ether linkage, and diethylbenzamide moiety.
属性
CAS 编号 |
102294-93-9 |
|---|---|
分子式 |
C21H34BrNO2 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
4-[4-(6-bromohexoxy)butyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C21H34BrNO2/c1-3-23(4-2)21(24)20-14-12-19(13-15-20)11-7-10-18-25-17-9-6-5-8-16-22/h12-15H,3-11,16-18H2,1-2H3 |
InChI 键 |
YCFHMIUCSJLIJK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CCCCOCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


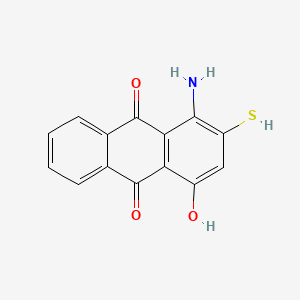
![5-[(Methoxycarbonyl)amino]pentanoic acid](/img/structure/B8596328.png)
